6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIAECRXLKZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
The foundational strategy for benzimidazole synthesis involves cyclization reactions. A patent by WO2015005615A1 outlines a scalable method using low-cost starting materials, avoiding hazardous reagents. Key steps include:
Formation of the Benzimidazole Core :
Introduction of the Methyl Group :
Carboxylic Acid Functionalization :
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | K$$2$$CO$$3$$, CH$$2$$Cl$$2$$/H$$_2$$O | 78% |
| Methylation | CH$$_3$$I, DMF, 60°C | 85% |
| Ester Hydrolysis | NaOH, MeOH/H$$_2$$O (1:1), 50°C | 98% |
Direct Chlorination Strategies
Chlorine incorporation at position 6 is critical for bioactivity. Two approaches dominate:
Electrophilic Aromatic Substitution :
Chlorinated Starting Materials :
Deprotection and Final Isolation
Benzyl-protected intermediates (e.g., 1-benzyl-6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate) are common in multi-step syntheses. Hydrogenolysis using palladium on carbon ($$ \text{H}_2 $$, 1 atm) removes the benzyl group, yielding the free amine intermediate, which is subsequently oxidized to the carboxylic acid.
Critical Note : Residual palladium must be quantified (<10 ppm) for pharmaceutical compliance, necessitating chelation washes with ethylenediaminetetraacetic acid (EDTA).
Optimization and Scalability
Solvent and Temperature Effects
The patent WO2015005615A1 emphasizes solvent selection for cyclization:
Base Selection
Potassium carbonate outperforms triethylamine and sodium hydroxide in minimizing ester hydrolysis during methylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
High-Performance Liquid Chromatography (HPLC) :
Industrial Applications and Limitations
The methodology from WO2015005615A1 is optimized for kilogram-scale production, with a total yield of 68–72%. However, challenges include:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Benzimidazole derivatives, including 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid, have been investigated for their antiviral properties. For instance, certain benzimidazole derivatives have shown efficacy against HIV by acting on specific binding sites of reverse transcriptase, which is crucial for viral replication. The compound's structural features may enhance its interaction with viral enzymes, making it a candidate for further development as an antiviral agent .
Anticancer Potential
Research has indicated that benzimidazole derivatives possess anticancer properties. Compounds similar to 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain modifications in the benzimidazole structure can lead to increased cytotoxicity against various cancer cell lines, suggesting a pathway for the development of new anticancer drugs .
Pharmaceutical Formulations
Drug Development
The synthesis and formulation of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid are critical for its application in pharmaceuticals. Research has focused on optimizing its solubility and bioavailability, which are essential factors in drug design. Techniques such as co-crystallization and the use of excipients have been explored to enhance the compound's therapeutic profile .
Pharmaceutical Compositions
The compound has been included in various pharmaceutical compositions aimed at treating conditions related to orexin receptor antagonism. Such compositions can be administered through multiple routes, including oral and parenteral methods, demonstrating versatility in therapeutic applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antiviral Activity | HIV Inhibition | Demonstrated that benzimidazole derivatives inhibit reverse transcriptase with high selectivity (EC50 < 600 nM) |
| Anticancer Research | Cancer Cell Proliferation | Showed increased cytotoxicity in modified benzimidazole derivatives against specific cancer cell lines |
| Formulation Study | Drug Bioavailability | Improved solubility and bioavailability through co-crystallization techniques |
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid (CAS 180569-27-1)
- Structural Difference : Lacks the 2-methyl group present in the target compound.
- Impact :
- Lipophilicity : The absence of the methyl group reduces lipophilicity (logP ≈ 1.2 vs. ~1.8 for the methylated analog), affecting membrane permeability and solubility .
- Synthetic Accessibility : Easier to synthesize due to fewer steric hindrances during ring-closing reactions .
- Applications : Used in coordination chemistry (e.g., Ru complexes in ) but less effective in sterically demanding environments compared to the methylated derivative .
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Structural Features: Substitutions at positions 1 (methyl), 4 (fluoro), 5 (aryl amino), and 6 (carboxylic acid) .
- Impact: Electronic Effects: The electron-withdrawing fluoro and bromo groups enhance metabolic stability but reduce reactivity in nucleophilic substitutions. Bioactivity: The aryl amino group enables interactions with biological targets (e.g., kinase inhibitors), unlike the simpler target compound .
Bis-Benzimidazole Derivatives (e.g., 5d in )
- Structural Features : Two benzimidazole units linked via a phenylene group, each bearing a carboxylic acid .
- Impact: Coordination Chemistry: Capable of forming multinuclear metal complexes (e.g., Mn₂(III) in ), unlike the mono-benzimidazole target compound . Acidity: Dual carboxylic acids increase acidity (pKa ~2.5–3.0), enhancing metal-binding capacity compared to the target’s single acid group .
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxylic Acid (H2L2 in )
- Structural Features : Pyridyl substituent at position 2 instead of methyl .
- Impact :
- Ligand Strength : The pyridyl group strengthens metal-ligand bonds in Ru complexes, improving catalytic activity in oxidation reactions compared to the target’s methyl group .
- Solubility : Enhanced water solubility due to the pyridyl moiety, whereas the methyl group in the target compound promotes organic solvent compatibility .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Benzimidazole Derivatives
Biological Activity
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C9H7ClN2O4
- Molecular Weight : 221.17 g/mol
- Structure : The compound features a chlorine atom and a carboxylic acid group, which significantly influence its reactivity and biological interactions.
The biological activity of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the chlorine atom enhances the compound's reactivity, allowing it to serve as a potential inhibitor of specific enzymes involved in disease pathways.
Anticancer Activity
Research indicates that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can effectively inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription.
- Case Study : A series of novel benzimidazoles were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these, certain derivatives showed 50% growth inhibition (GI50) values ranging from 0.16 to 3.6 μM, indicating potent anticancer effects .
Comparative Analysis with Similar Compounds
The unique structural features of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid differentiate it from other benzimidazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid | C9H7ClN2O4 | Contains chlorine; alters reactivity and biological activity. |
| 2-Methyl-1H-benzo[d]imidazole-4-carboxylic acid | C9H9N2O4 | Lacks chlorine; potentially different biological activity. |
| 6-Bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid | C9H7BrN2O4 | Bromine substitution may lead to different reactions compared to chlorine. |
Antimicrobial Activity
Benzimidazoles are recognized for their antimicrobial properties. The presence of functional groups in 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid suggests potential efficacy against various pathogens.
Antiviral Activity
Similar compounds have shown antiviral properties by inhibiting viral RNA synthesis through interactions with RNA polymerase II. This mechanism highlights the potential for developing antiviral agents based on the benzimidazole scaffold .
Research Findings
Recent studies have explored the synthesis and evaluation of benzimidazole derivatives, revealing their multifaceted roles in modulating biological functions:
- Anticancer Studies : Compounds were screened for their ability to inhibit cancer cell proliferation, with specific derivatives demonstrating significant G2/M phase arrest in cell cycle analysis .
- Enzyme Inhibition : The inhibitory effects on enzymes such as Hu Topo I were assessed using various biochemical assays, confirming the therapeutic potential of these compounds .
- Binding Affinity Studies : Spectroscopic techniques (UV absorption, fluorescence) were employed to study interactions between benzimidazole derivatives and DNA, indicating strong binding affinities that contribute to their anticancer activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2-amino-3-nitrobenzoic acid and substituted aldehydes in ethanol under reflux (70–80°C), followed by reduction with Na₂S₂O₄ to form the benzimidazole core . Yield optimization requires controlled stoichiometry, inert atmosphere (e.g., nitrogen), and purification via recrystallization or column chromatography. For example, Mn(II)-mediated complexation in methanol (reflux for 24 hours) enhances crystallinity for easier isolation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Proton signals at δ ~12–14 ppm confirm the carboxylic acid group, while aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) validate the benzimidazole structure .
- HRMS : High-resolution mass spectrometry distinguishes molecular ion peaks (e.g., [M+H]⁺) and confirms the molecular formula (C₉H₇ClN₂O₂) .
- IR Spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) further corroborate functional groups .
Advanced Research Questions
Q. How can structural modifications of the benzimidazole core enhance catalytic activity in oxidation reactions?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl) at position 6 stabilizes high-valent metal complexes. For instance, dinuclear Mn(III) or Fe(III) complexes derived from analogous benzimidazole-carboxylate ligands exhibit water oxidation activity when paired with oxidants like [Ru(bpy)₃]³⁺. Ligand design must balance steric hindrance and electronic effects to optimize metal coordination .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns or HRMS adducts can arise from tautomerism or residual solvents. Orthogonal validation methods include:
- X-ray crystallography : Resolves ambiguity in substituent positions (e.g., methyl vs. chloro orientation) .
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons in complex spectra .
- Solvent screening : Use of deuterated DMSO or CDCl₃ minimizes solvent-induced peak shifts .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to attack. For example:
- The carboxylic acid group (high HOMO energy) is prone to electrophilic substitution.
- The chloro-substituted benzene ring (low LUMO energy) facilitates nucleophilic aromatic substitution. MDL Molfile or SMILES strings from PubChem (CID: 180569-27-1) enable in silico modeling of reaction pathways .
Methodological Considerations for Experimental Design
Q. What are the best practices for synthesizing stable metal complexes using this compound as a ligand?
- Answer :
- pH Control : Maintain pH 6–7 during complexation to prevent carboxylic acid protonation, which hinders metal coordination .
- Counterion Selection : Acetate (NaOAc) or chloride salts (MnCl₂) improve solubility and ligand exchange kinetics .
- Stoichiometric Ratios : A 2:1 ligand-to-metal ratio is optimal for dinuclear complexes, as demonstrated in Mn₂(III) systems .
Q. How can green chemistry principles be applied to the synthesis of derivatives?
- Answer : Replace ethanol with ionic liquids (e.g., choline chloride/glycerol eutectics) to reduce waste. For example, microwave-assisted synthesis in glycerol reduces reaction time from hours to minutes while maintaining yields >75% .
Data Interpretation and Validation
Q. How do steric and electronic effects influence the biological activity of benzimidazole-carboxylic acid derivatives?
- Answer : Methyl groups at position 2 increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds (e.g., Alzheimer’s drug candidates). Chloro substituents at position 6 improve metabolic stability by blocking cytochrome P450 oxidation . Activity is validated via in vitro assays (e.g., acetylcholinesterase inhibition IC₅₀) and ADMET profiling .
Q. What analytical workflows validate purity in multi-step syntheses?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
